molecular formula C11H13BrN2 B11861011 3-Bromo-1-isobutyl-1H-indazole

3-Bromo-1-isobutyl-1H-indazole

Cat. No.: B11861011
M. Wt: 253.14 g/mol
InChI Key: IUDFMCSNIIOGPS-UHFFFAOYSA-N
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Description

3-Bromo-1-isobutyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isobutyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1-isobutyl-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isobutyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-isobutyl-1H-indazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have different functional groups replacing the bromine atom or modifications to the isobutyl group.

Scientific Research Applications

3-Bromo-1-isobutyl-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and isobutyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the bromine and isobutyl groups.

    3-Bromo-1H-indazole: Similar structure but lacks the isobutyl group.

    1-Isobutyl-1H-indazole: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-1-isobutyl-1H-indazole is unique due to the presence of both the bromine atom and the isobutyl group. This combination imparts specific chemical properties and potential applications that are not observed in the similar compounds listed above. The bromine atom enhances its reactivity in substitution reactions, while the isobutyl group contributes to its lipophilicity and potential biological activity.

Biological Activity

3-Bromo-1-isobutyl-1H-indazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indazole core characterized by a fused pyrazole and benzene ring structure, with a bromine atom at the 3-position and an isobutyl group at the 1-position. These structural elements contribute to its unique reactivity and biological interactions.

Property Details
Molecular Formula C11H12BrN3
Molecular Weight 264.14 g/mol
Chemical Structure Structure

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anticancer Properties : The compound's structural modifications may influence its activity against cancer cells. Studies have shown that indazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Interaction with Biological Targets : The bromine atom and isobutyl group enhance the compound's binding affinity to specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Nucleophilic Substitution Reactions : The bromine atom serves as a site for nucleophilic substitution, allowing the compound to interact with various biological molecules .
  • Electrophilic Aromatic Substitution : The indazole ring can participate in electrophilic aromatic substitution, which may influence its reactivity with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study : A recent study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Efficacy Assessment : In vitro tests demonstrated that this compound exhibited activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its ability to inhibit enzyme activity, which could be beneficial in treating metabolic disorders .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
5-Bromo-1H-indazoleIndazole core with bromine at position 5Primarily studied for anticancer activity
7-Isobutyl-1H-indazoleIsobutyl group at position 7Different position affects activity
tert-butyl 3-amino-5-bromo-1H-indazoleAmino group additionIncreased water solubility; used in assays

The unique combination of the bromine atom and isobutyl group in this compound enhances its reactivity and potential applications compared to other derivatives.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-bromo-1-(2-methylpropyl)indazole

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13-14/h3-6,8H,7H2,1-2H3

InChI Key

IUDFMCSNIIOGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)Br

Origin of Product

United States

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